2,3-Diphenylquinoxaline-6,7-dicarbonitrile

TADF OLED External Quantum Efficiency

2,3-Diphenylquinoxaline-6,7-dicarbonitrile (CAS 361980-89-4) is a quinoxaline derivative functionalized with phenyl groups at positions 2 and 3 and electron-withdrawing cyano groups at positions 6 and This molecular architecture imparts unique photophysical properties that distinguish it from non-nitrilated quinoxaline analogs. Specifically, the 6,7-dicarbonitrile motif has been demonstrated to confer aggregation-induced emission (AIE) behavior and photoresponsive fluorescence switching in the core compound 2,3-diphenyl-6,7-dicyanoquinoxaline (PCQ) , and serves as a critical electron-acceptor unit enabling high-efficiency thermally activated delayed fluorescence (TADF) when incorporated into donor–acceptor OLED emitters such as 6,7-DCNQx-DICz.

Molecular Formula C22H12N4
Molecular Weight 332.366
CAS No. 361980-89-4
Cat. No. B2594457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylquinoxaline-6,7-dicarbonitrile
CAS361980-89-4
Molecular FormulaC22H12N4
Molecular Weight332.366
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4
InChIInChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H
InChIKeyHJHAHWKSAJGSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylquinoxaline-6,7-dicarbonitrile (CAS 361980-89-4): A Specialized Quinoxaline Scaffold for Photoresponsive AIE and High-Efficiency TADF Applications


2,3-Diphenylquinoxaline-6,7-dicarbonitrile (CAS 361980-89-4) is a quinoxaline derivative functionalized with phenyl groups at positions 2 and 3 and electron-withdrawing cyano groups at positions 6 and 7. This molecular architecture imparts unique photophysical properties that distinguish it from non-nitrilated quinoxaline analogs. Specifically, the 6,7-dicarbonitrile motif has been demonstrated to confer aggregation-induced emission (AIE) behavior and photoresponsive fluorescence switching in the core compound 2,3-diphenyl-6,7-dicyanoquinoxaline (PCQ) [1], and serves as a critical electron-acceptor unit enabling high-efficiency thermally activated delayed fluorescence (TADF) when incorporated into donor–acceptor OLED emitters such as 6,7-DCNQx-DICz [2].

2,3-Diphenylquinoxaline-6,7-dicarbonitrile: Why Non-Nitrilated or Differently Substituted Quinoxaline Analogs Cannot Replace Its Functional Performance


The 6,7-dicarbonitrile substitution pattern is not an interchangeable functional group but a decisive structural determinant of the compound's electron-acceptor strength and photophysical behavior. In TADF OLEDs, the 6,7-dicyano substitution on the quinoxaline core yields an external quantum efficiency (EQE) of 23.9%, whereas the isomeric 5,8-dicyano analog delivers only 12.5% [2]. Similarly, the AIE and UV-responsive fluorescence switching observed in 2,3-diphenyl-6,7-dicyanoquinoxaline (PCQ) is absent in the parent 2,3-diphenylquinoxaline (DPQ), which lacks the nitrile groups and typically exhibits aggregation-caused quenching (ACQ) rather than emission enhancement [1]. These position- and substituent-specific effects mean that generic 2,3-diphenylquinoxaline, 6,7-dimethyl analogs, or other quinoxaline derivatives cannot replicate the target compound's performance in photoresponsive sensing, anti-counterfeiting, or high-efficiency orange-red OLED applications, making substitution scientifically unsound for procurement decisions in these research domains.

2,3-Diphenylquinoxaline-6,7-dicarbonitrile: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


TADF OLED External Quantum Efficiency: 6,7-DCNQx-DICz (23.9% EQE) vs. 5,8-DCNQx-DICz (12.5% EQE)

In a direct head-to-head comparison within the same study, the TADF emitter 6,7-DCNQx-DICz—built on the 2,3-diphenylquinoxaline-6,7-dicarbonitrile acceptor—achieved a maximum external quantum efficiency (EQE) of 23.9% in solution-processed OLED devices. The isomeric emitter 5,8-DCNQx-DICz, which relocates the dicarbonitrile groups to the 5,8-positions of the quinoxaline core, achieved an EQE of only 12.5% under identical device architecture (ITO/PEDOT:PSS/TCTA:emitter/BmPyPB/Liq/Al). The 6,7-substitution pattern thus confers a 1.9-fold higher EQE than the 5,8-isomer [1].

TADF OLED External Quantum Efficiency Orange-Red Emitter

TADF OLED Operational Lifetime: 6,7-DCNQx-DICz (931 h) vs. 5,8-DCNQx-DICz (1184 h) with Efficiency Trade-off Quantified

In the same direct comparison, the 6,7-DCNQx-DICz device exhibited an operational lifetime (LT90) of 931 hours at an initial luminance of 1000 cd m⁻², while the 5,8-DCNQx-DICz device showed a longer LT90 of 1184 hours. However, this 27% longer lifetime comes at the cost of a 48% lower EQE (12.5% vs 23.9%). The 6,7-isomer thus offers a distinctly different efficiency–lifetime trade-off profile, enabling researchers to select the isomer that aligns with their priority: maximum efficiency (6,7-isomer) or maximum longevity (5,8-isomer) [1].

TADF OLED Device Lifetime Stability

Aggregation-Induced Emission (AIE) and Photoresponsive Fluorescence Switching: PCQ vs. Parent 2,3-Diphenylquinoxaline (DPQ)

2,3-Diphenyl-6,7-dicyanoquinoxaline (PCQ) exhibits typical aggregation-induced emission (AIE): fluorescence intensity increases dramatically upon aggregation in H₂O/THF mixtures, with weak emission in pure THF and strong, bathochromically shifted emission at high water fractions. Upon UV light irradiation, PCQ undergoes a photoisomerization reaction that produces a pronounced fluorescence change, establishing a linear relationship between fluorescence intensity and UV power density—a property exploited for UV monitoring and photo-patterning. In contrast, the parent compound 2,3-diphenylquinoxaline (DPQ, CAS 1684-14-6, lacking 6,7-dicarbonitrile groups) is an established aggregation-caused quenching (ACQ) fluorophore that does not display AIE or photoresponsive switching. The 6,7-dicyano groups are thus essential for both the AIE character and the photoresponse [1].

Aggregation-Induced Emission AIEgen Photoresponsive UV Sensing

Electronic Structure Advantage: 6,7-Dicarbonitrile as a Stronger Electron-Acceptor than 5,8-Dicarbonitrile or Non-Nitrilated Analogs

The position of the dicarbonitrile substitution on the quinoxaline core critically influences the electron-accepting strength and frontier molecular orbital energies. In the TADF study, 6,7-DCNQx-DICz and 5,8-DCNQx-DICz exhibit distinct photophysical and electrochemical properties, with the 6,7-isomer achieving a smaller singlet–triplet energy gap (ΔEST) conducive to efficient reverse intersystem crossing (RISC), leading to the observed 1.9-fold higher EQE. Density functional theory (DFT) calculations within the study confirm that the 6,7-dicarbonitrile arrangement provides a more favorable spatial separation of HOMO and LUMO compared to the 5,8-isomer [1]. Non-nitrilated 2,3-diphenylquinoxaline lacks the strong electron-withdrawing character altogether, precluding its use as an efficient acceptor in TADF donor–acceptor designs.

Electron-Acceptor LUMO Energy Charge Transfer Donor-Acceptor Design

Synthetic Accessibility: One-Step Preparation of PCQ vs. Multi-Step Syntheses of Competing Photoresponsive AIEgens

2,3-Diphenyl-6,7-dicyanoquinoxaline (PCQ) is synthesized via a single-step condensation reaction between commercially available benzil and 4,5-diaminophthalonitrile under mild conditions, as reported by Li et al. (2019). This contrasts with many established photoresponsive AIEgens (e.g., tetraphenylethene-based systems or spiropyran–AIE hybrids) that require multi-step synthetic routes involving protecting-group chemistry, metal-catalyzed couplings, or chromatographic purification [1]. The one-step, high-yield synthesis translates directly into lower procurement cost, shorter lead times, and higher batch-to-batch reproducibility for end users.

Facile Synthesis AIEgen Green Chemistry Procurement Cost

2,3-Diphenylquinoxaline-6,7-dicarbonitrile: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


UV Light Monitoring and Dosimetry Sensors

The linear relationship between PCQ fluorescence intensity and UV light power density, combined with its solid-state luminescence, makes this compound a candidate for calibratable UV sensors. Researchers developing wearable UV dosimeters or laboratory UV monitors can leverage the quantitative photoresponse documented by Li et al. [1]. The one-step synthesis further supports scalable sensor fabrication.

Photo-Patterning and Anti-Counterfeiting Inks

PCQ's conspicuous fluorescence contrast before and after UV irradiation enables permanent photo-patterning of characters and patterns in solid matrices. This property, demonstrated through successful character recording on PCQ/PEO films [1], positions the compound for anti-counterfeiting labels, security printing, and optical data storage applications where visual verification under UV light is required.

High-Efficiency Orange-Red TADF OLED Emitters

The 6,7-dicarbonitrile-substituted quinoxaline acceptor, when paired with rigidified donor units such as diindolocarbazole (DICz), delivers orange-red TADF OLEDs with EQE up to 23.9% and LT90 of 931 h at 1000 cd m⁻² [2]. This performance profile makes the 6,7-dicyanoquinoxaline motif a preferred building block for academic and industrial OLED research targeting high-efficiency, long-wavelength emission.

Tubulin Colchicine-Binding Site Inhibitor Lead Optimization

Structure–activity relationship (SAR) studies on 2,3-diphenylquinoxaline derivatives reveal that electron-withdrawing groups at position 6, such as cyano, enhance tubulin polymerization inhibitory activity at the colchicine binding site [3]. While the specific IC₅₀ of the 6,7-dicarbonitrile analog was not individually reported in the accessible study, the class-level SAR trend indicates that evaluation of 2,3-diphenylquinoxaline-6,7-dicarbonitrile in tubulin inhibition assays is scientifically warranted for anticancer drug discovery programs.

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